
2-nitrophenyl cyclopropanecarboxylate
Descripción general
Descripción
2-nitrophenyl cyclopropanecarboxylate (NPC) is a synthetic compound that has gained significant attention in the field of chemical biology and medicinal chemistry. NPC is a cyclopropane-containing molecule that is widely used as a chemical probe to study the biological functions of various proteins and enzymes.
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
- Structural Analysis : The structure and conformation of compounds similar to 2-nitrophenyl cyclopropanecarboxylate have been studied through X-ray methods, revealing detailed insights into molecular configurations and interactions (Korp, Bernal, & Fuchs, 1983).
Synthetic Applications
- Synthetic Precursors : Cyclopropanes like 2-nitrophenyl cyclopropanecarboxylate have been used as precursors in the synthesis of various compounds, such as 4-nitro- and 4-cyano-dihydropyrroles and pyrroles (Wurz & Charette, 2005).
- Oxazole Synthesis : They are also involved in the synthesis of oxazoles, serving as key intermediates in the generation of these heterocycles (Selvi & Srinivasan, 2014).
Cyclopropane Derivatives
- Derivative Synthesis : Research includes the synthesis of various cyclopropane derivatives, demonstrating the versatility of these compounds in organic chemistry (Yong et al., 2007).
Biochemical and Chemical Reactions
- Caged Compounds : Cyclopropane derivatives have been utilized in the study of biochemical processes, such as in the development of caged-Ca²⁺ compounds for biological research (Faas et al., 2005).
- Anesthetic Gases : They have been identified as targets for anesthetic gases like xenon and nitrous oxide, providing insights into the molecular basis of anesthesia (Gruss et al., 2004).
Environmental Applications
- Esterase Assays : Cyclopropane carboxylates have been proposed as substrates for detecting pyrethroid esterases, important in environmental studies on pesticide resistance (Wallace et al., 1988).
Pharmaceutical Synthesis
- Pharmaceutical Intermediates : These compounds have been used in the synthesis of pharmaceuticals, such as atomoxetine, a norepinephrine reuptake inhibitor (Lifchits et al., 2008).
Propiedades
IUPAC Name |
(2-nitrophenyl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(7-5-6-7)15-9-4-2-1-3-8(9)11(13)14/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIHAAFGBAPOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl) cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

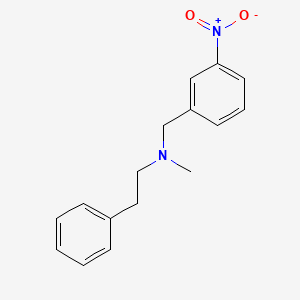
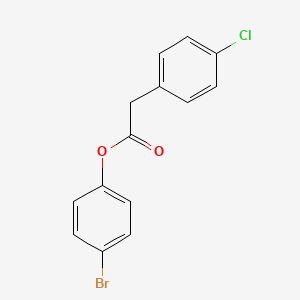
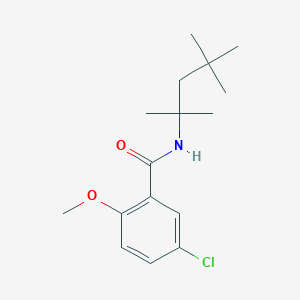

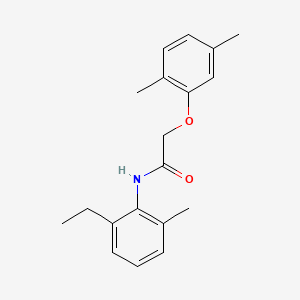
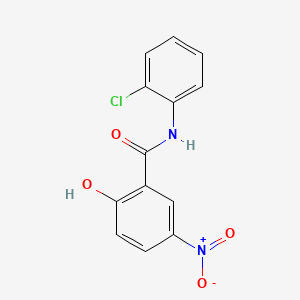
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)
![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)